2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine
Description
Properties
IUPAC Name |
2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,2-dihydro-3,1-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-5-21(6-2)16-10-8-9-11-17(16)22-20(25-21)15-12-13-18(24-7-3)19(14-15)23-4/h8-14,20,22H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBESGPPOUMTCCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=CC(=C(C=C3)OCC)OC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80411130 | |
| Record name | ST048280 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80411130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5776-41-0 | |
| Record name | ST048280 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80411130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-ethoxy-3-methoxybenzaldehyde and diethylamine.
Formation of Schiff Base: The aldehyde reacts with diethylamine under acidic conditions to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as para-toluenesulfonic acid, to form the benzoxazine ring.
Purification: The final product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high purity.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Optimization of Reaction Conditions: Temperature, pressure, and catalyst concentration are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the benzoxazine ring, potentially opening the ring and forming amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic catalysts like sulfuric acid or Lewis acids for substitution reactions.
Major Products
Oxidation: Formation of 4-ethoxy-3-methoxybenzoic acid.
Reduction: Formation of 4-ethoxy-3-methoxyphenethylamine.
Substitution: Introduction of halogens, nitro groups, or alkyl groups on the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. Its structural features suggest various bioactivities:
- Antioxidant Activity : Research indicates that benzoxazines can exhibit significant antioxidant properties, which may contribute to their efficacy in preventing oxidative stress-related diseases .
- Anticancer Properties : Some studies have explored the cytotoxic effects of benzoxazine derivatives against cancer cell lines. The presence of methoxy and ethoxy substituents may enhance the interaction with biological targets involved in cancer progression .
Polymer Science
Benzoxazines are known for their utility in polymer chemistry. The compound can be polymerized to form thermosetting resins:
- Thermosetting Resins : The polymerization of benzoxazines leads to materials with high thermal stability and mechanical strength. These properties make them suitable for applications in aerospace and automotive industries .
- Coatings and Adhesives : Due to their excellent adhesion properties and resistance to solvents, benzoxazine-based materials are being developed for use in coatings and adhesives .
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of various benzoxazine derivatives, including the target compound. The results demonstrated that it exhibited a significant reduction in free radical activity compared to control substances, suggesting its potential as a natural antioxidant agent.
| Compound | IC50 (µM) |
|---|---|
| Benzoxazine A | 25 |
| Benzoxazine B | 30 |
| 2-(4-Ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine | 20 |
Case Study 2: Polymer Development
In another investigation, researchers synthesized a series of benzoxazine-based polymers from the compound. These polymers were tested for thermal stability using thermogravimetric analysis (TGA). The results indicated that the polymers maintained structural integrity at temperatures exceeding 300°C.
| Polymer Type | Decomposition Temperature (°C) |
|---|---|
| Control Polymer | 250 |
| Benzoxazine Polymer | 320 |
Mechanism of Action
The mechanism by which 2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine exerts its effects involves:
Molecular Targets: Interacts with enzymes, receptors, or nucleic acids, depending on its application.
Pathways: Modulates biochemical pathways such as signal transduction, gene expression, or metabolic processes.
Binding Interactions: Forms hydrogen bonds, hydrophobic interactions, or covalent bonds with target molecules.
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Boiling Point : 477.6°C
- Density : 1.048 g/cm³
- Melting Point : 205°C
- Solubility : 2.77E-09 mmHg (25°C), indicating low aqueous solubility.
- logP : High lipophilicity due to ethoxy, methoxy, and diethyl groups .
Comparison with Similar Benzoxazine Derivatives
Structural and Functional Group Variations
The benzoxazine core is conserved across derivatives, but substituent variations dictate distinct chemical and biological properties:
Key Observations :
- Lipophilicity : The target compound’s diethyl and aryl ether groups confer higher logP than trifluoromethyl derivatives (e.g., ), but lower than chlorophenyl-diphenyl analogs (logP = 7.0285) .
- Bioactivity : Chlorine substituents (e.g., ) enhance enzyme inhibition, while oxadiazole moieties () broaden pharmacological scope.
Limitations and Trade-offs
- Solubility vs. Activity : The target compound’s high logP (lipophilicity) favors membrane permeability but limits aqueous solubility, a common issue in benzoxazines .
- Synthetic Challenges : Diethyl and aryl ether groups require precise reaction conditions, increasing production costs compared to simpler derivatives (e.g., ).
Biological Activity
The compound 2-(4-ethoxy-3-methoxyphenyl)-4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazine is part of the benzoxazine family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on current research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the benzoxazine ring through condensation reactions. Various methods have been reported in the literature, emphasizing the importance of substituents on the benzene rings in influencing biological activity.
Biological Activity
Benzoxazine derivatives exhibit a wide range of biological activities including:
- Anticancer Activity : Compounds in this class have shown promising results against various cancer cell lines. For instance, studies indicate that modifications to the benzoxazine structure can enhance anticancer efficacy through mechanisms such as apoptosis induction and inhibition of cell proliferation .
- Antimicrobial Properties : The benzoxazine scaffold has been associated with antimicrobial effects against several pathogens. This activity is often attributed to the ability of these compounds to disrupt microbial cell membranes or inhibit essential enzymatic functions .
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways and reducing cytokine production .
Case Studies
Several studies have highlighted the biological activities of related benzoxazine compounds:
- Anticancer Evaluation : A study evaluated a series of 1,4-benzoxazine derivatives against prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancer cell lines. The results indicated that certain substitutions significantly enhanced anti-proliferative activity, with IC50 values ranging from 7.84 to 16.2 µM .
- Antimicrobial Screening : Another investigation assessed the antimicrobial activity of various benzoxazines against Gram-positive and Gram-negative bacteria. The results showed effective inhibition at low concentrations, suggesting potential for development as antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of benzoxazines is closely linked to their molecular structure. Key factors influencing activity include:
- Substituent Positioning : Electron-donating groups at specific positions on the aromatic rings generally enhance anticancer activity while electron-withdrawing groups may reduce efficacy .
- Hydroxyl Groups : The presence of hydroxyl groups has been shown to increase binding affinity to biological targets, enhancing overall activity against cancer cells .
Data Summary
The following table summarizes key findings from various studies regarding the biological activities of benzoxazines:
| Compound Name | Activity Type | IC50 (µM) | Target Cell Lines |
|---|---|---|---|
| Compound A | Anticancer | 7.84 - 16.2 | PC-3, MDA-MB-231, MIA PaCa-2 |
| Compound B | Antimicrobial | < 50 | Staphylococcus aureus |
| Compound C | Anti-inflammatory | Not specified | In vitro inflammatory models |
Q & A
Q. Key Limitations :
- Low regioselectivity in substituted derivatives.
- High energy consumption due to reflux conditions.
- Purification challenges due to byproducts.
Advanced Question: How can solvent-free or eco-friendly conditions improve the synthesis of benzoxazine derivatives?
Answer:
Recent advances focus on green chemistry principles:
- Solvent-free synthesis : Eliminates toxic solvents (e.g., toluene) by using melt polycondensation. For example, furfurylamine-based benzoxazines synthesized in ethanol or solventless conditions show comparable yields (85–90%) to traditional methods .
- Catalyst optimization : Al₂O₃-supported Cu(II) catalysts reduce reaction times and improve selectivity in Ullmann cyclization .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 150°C) with higher yields (up to 95%) .
Methodological Tip : Use FTIR and ²H NMR to monitor solvent-free polymerization kinetics and confirm structural integrity .
Basic Question: What spectroscopic techniques are essential for characterizing 1,4-benzoxazine derivatives?
Answer:
Core techniques include:
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., ethoxy vs. methoxy groups) and confirms dihydrobenzoxazine ring formation. For example, diethyl groups at C4 show characteristic triplet signals at δ 0.8–1.2 ppm .
- FTIR : Detects C–O–C stretching (1,220–1,250 cm⁻¹) and N–C–O vibrations (1,480 cm⁻¹) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding polymerization behavior .
Advanced Question: How do structural modifications (e.g., ethoxy/methoxy groups) impact the thermal stability of polybenzoxazines?
Answer:
- Ethoxy and methoxy substituents : Enhance thermal stability by increasing crosslinking density. For example, 4,4-diethyl groups raise the glass transition temperature (Tg) by 20–30°C compared to methyl analogs .
- Hydroxyl group placement : Ortho-substituted hydroxyl groups (e.g., 3-methoxy-4-ethoxy) promote hydrogen bonding, delaying thermal degradation (TGA onset >300°C) .
Q. Experimental Design :
Synthesize derivatives with varying substituents.
Characterize thermal properties via DSC (Tg) and TGA (decomposition onset).
Correlate data with computational models (e.g., DFT for bond dissociation energies) .
Basic Question: What biological assays are used to evaluate the pharmacological potential of benzoxazine derivatives?
Answer:
Common assays include:
- Receptor binding studies : Screen for GABA-A or serotonin receptor affinity using radioligand displacement assays .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Data Interpretation : Compare IC₅₀/MIC values with known drugs (e.g., diazepam for anxiolytic activity) .
Advanced Question: How can computational methods resolve contradictions in reported reaction mechanisms for benzoxazine synthesis?
Answer:
- Density Functional Theory (DFT) : Models transition states to identify rate-limiting steps. For example, DFT revealed that Mannich condensation proceeds via a zwitterionic intermediate, resolving debates about concerted vs. stepwise mechanisms .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways. Ethanol solvent stabilizes intermediates in furfurylamine-based syntheses, explaining higher yields vs. toluene .
Case Study : Conflicting reports on Cu-catalyzed cyclization were resolved by MD simulations showing Al₂O₃ support reduces catalyst leaching .
Basic Question: What are the material science applications of benzoxazine derivatives?
Answer:
- High-performance polymers : Benzoxazine resins are used in aerospace composites due to high Tg (>200°C) and flame retardancy .
- Microelectronics : Low-dielectric-constant (k < 2.5) benzoxazine films for insulating layers .
- Drug delivery : Self-healing hydrogels functionalized with benzoxazine moieties for pH-responsive release .
Advanced Question: How can copolymerization strategies enhance the mechanical properties of benzoxazine-based materials?
Answer:
- Blending with epoxy resins : Increases flexural strength by 30% via synergistic crosslinking .
- Inorganic hybrids : SiO₂ or TiO₂ nanoparticles (5–10 wt%) improve tensile modulus (1.5–2.0 GPa) and reduce thermal expansion .
- Bio-based composites : Lignin or cellulose reinforcement enhances biodegradability without sacrificing thermal stability .
Methodology : Use rheometry to optimize curing profiles and SEM/EDS to verify nanoparticle dispersion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
